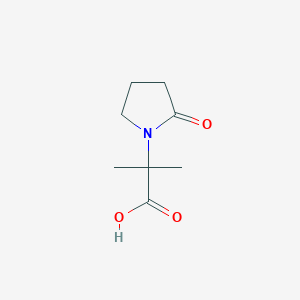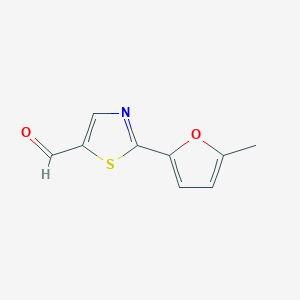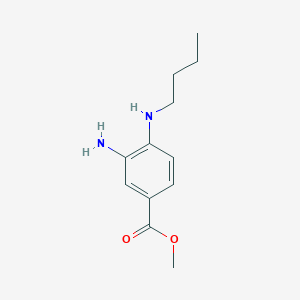![molecular formula C13H13N3O2 B1427917 6-{Methyl[(pyridin-2-yl)methyl]amino}pyridine-2-carboxylic acid CAS No. 1455401-13-4](/img/structure/B1427917.png)
6-{Methyl[(pyridin-2-yl)methyl]amino}pyridine-2-carboxylic acid
Overview
Description
6-{Methyl[(pyridin-2-yl)methyl]amino}pyridine-2-carboxylic acid, also known as MPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyridine derivative that has been synthesized through a number of methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
Chemical Modification and Material Science
Research on xylan derivatives, for example, highlights the chemical modification of biopolymers to create ethers and esters with specific properties. Such modifications depend on the functional groups, degree of substitution, and substitution pattern. These studies reveal the potential of chemical modifications in developing new materials with tailored properties for industrial and environmental applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Analytical and Environmental Chemistry
Studies on heterocyclic aromatic amines (HAAs) and their formation in food processing provide insights into the analytical techniques for detecting and mitigating such compounds. These compounds, while different, share structural motifs with pyridine derivatives, suggesting that similar analytical methods could be applied for the detection and study of 6-{Methyl[(pyridin-2-yl)methyl]amino}pyridine-2-carboxylic acid in complex mixtures (Stavric, 1994).
Biotechnology and Drug Development
The study of ectoine biosynthesis in halotolerant methanotrophs illustrates the exploration of microbial pathways for the production of valuable compounds. This research provides a framework for utilizing microbial systems to synthesize novel compounds, potentially including derivatives of pyridine-2-carboxylic acid for applications in medicine or as industrial biocatalysts (Reshetnikov, Khmelenina, Mustakhimov, & Trotsenko, 2011).
properties
IUPAC Name |
6-[methyl(pyridin-2-ylmethyl)amino]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-16(9-10-5-2-3-8-14-10)12-7-4-6-11(15-12)13(17)18/h2-8H,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHFZKHMUGQFQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=N1)C2=CC=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{Methyl[(pyridin-2-yl)methyl]amino}pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1427834.png)





![[1,1'-Biphenyl]-3-amine, 3',4'-difluoro-](/img/structure/B1427842.png)
![2-[(Oxan-4-yloxy)methyl]benzonitrile](/img/structure/B1427845.png)





![[1-(6-Chloropyrimidin-4-yl)piperidin-2-yl]methanol](/img/structure/B1427857.png)